molecular formula C11H16N2O B7869500 3-Methyl-2-(piperidin-4-yloxy)pyridine

3-Methyl-2-(piperidin-4-yloxy)pyridine

Cat. No.: B7869500
M. Wt: 192.26 g/mol
InChI Key: CFIVFYBZJJVTSN-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) and Piperidine (B6355638) Heterocycles in Medicinal Chemistry

Heterocyclic compounds, particularly those containing nitrogen, are fundamental to drug discovery and development. researchgate.net The pyridine and piperidine rings are two of the most prevalent scaffolds in pharmaceuticals.

Pyridine: The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. chemijournal.com Its unique properties make it a versatile component in drug design. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can enhance the binding of a drug molecule to its biological target. nih.gov Furthermore, the pyridine ring is more polar and reactive than a benzene (B151609) ring, potentially improving a molecule's binding specificity and strength within a receptor. nih.gov Its presence can influence a compound's physicochemical properties, which are crucial for its pharmacokinetic profile. Pyridine derivatives have been successfully developed into drugs for a wide array of conditions, including cancer, microbial infections, and viral diseases. researchgate.netresearchgate.net A 2023 analysis revealed that 54 drugs approved by the US FDA between 2014 and 2023 contained a pyridine ring, with a significant portion being anticancer agents and drugs targeting the central nervous system (CNS). nih.gov

Piperidine: The piperidine ring is a saturated six-membered heterocycle with one nitrogen atom. nih.govencyclopedia.pub It is one of the most important and frequently encountered synthetic fragments in drug design, present in numerous classes of pharmaceuticals and naturally occurring alkaloids. nih.govresearchgate.net The piperidine scaffold is valued for its ability to introduce a basic nitrogen center, which can be protonated at physiological pH, thereby improving solubility and enabling ionic interactions with biological targets. thieme-connect.com Its three-dimensional, non-planar structure is useful for exploring chemical space and achieving optimal orientation within a binding pocket. thieme-connect.com The introduction of chiral centers on the piperidine ring can significantly influence a molecule's biological activity, selectivity, and pharmacokinetic properties. thieme-connect.com Piperidine derivatives are utilized in drugs with a broad spectrum of biological activities, including anticancer, antiviral, analgesic, and antipsychotic agents. researchgate.netresearchgate.net

Examples of FDA-Approved Drugs Containing Pyridine or Piperidine Scaffolds

Drug NameCore HeterocycleTherapeutic ClassSource
AbirateronePyridineAnticancer nih.gov
IsoniazidPyridineAntitubercular nih.gov
OmeprazolePyridineAntiulcer nih.gov
DonepezilPiperidineAnti-Alzheimer's mdpi.com
CrizotinibPiperidineAnticancer mdpi.com

Overview of Ether Linkages in Biologically Active Compounds

The ether linkage (R-O-R') is a common functional group found in a wide variety of natural products and synthetic molecules with pharmacological importance. nih.gov In drug design, the incorporation of an ether bond can significantly impact a molecule's properties. Ether linkages are generally more stable to metabolic degradation than ester linkages, which can lead to improved bioavailability and a longer duration of action.

Rationale for Research Focus on 3-Methyl-2-(piperidin-4-yloxy)pyridine Scaffold

The rationale for investigating the this compound scaffold stems from the synergistic potential of its three key components: the 3-methylpyridine (B133936) ring, the piperidine moiety, and the ether linkage. This specific combination of well-established pharmacophores suggests that compounds based on this scaffold could possess desirable medicinal properties.

Structural Synergy : The scaffold brings together an aromatic system (pyridine) capable of π-stacking and hydrogen bonding, a flexible and basic saturated heterocycle (piperidine) for ionic interactions and spatial orientation, and a metabolically stable linker (ether) that provides specific conformational control. researchgate.netnih.govnumberanalytics.com The methyl group on the pyridine ring can also influence electronic properties and provide a vector for further chemical modification.

Precedent in Similar Scaffolds : Research into structurally related compounds provides a strong basis for the investigation of this scaffold. For instance, a series of compounds containing a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) core—structurally similar to the target compound but with an additional methylene (B1212753) group—were identified as potent inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1). nih.govnih.gov LSD1 is a recognized drug target in oncology, and these inhibitors demonstrated strong antiproliferative activity in several cancer cell lines. nih.govnih.gov This highlights the potential of the piperidinyl-oxy-pyridine framework to interact effectively with important biological targets.

Potential for Diverse Biological Activity : The combination of a pyridine and a piperidine ring is found in compounds targeting a wide range of biological systems. The this compound scaffold offers a novel template for chemists to design and synthesize new chemical entities. By modifying the piperidine nitrogen or other positions on the rings, libraries of derivatives can be created and screened for various biological activities, from CNS disorders to infectious diseases and cancer. researchgate.netresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-piperidin-4-yloxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-3-2-6-13-11(9)14-10-4-7-12-8-5-10/h2-3,6,10,12H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIVFYBZJJVTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methyl 2 Piperidin 4 Yloxy Pyridine and Its Derivatives

Strategies for Constructing the Pyridine (B92270) Core

The formation of a specifically substituted pyridine ring, such as the 3-methylpyridine (B133936) moiety, is a foundational step. Various classical and modern synthetic methods can be employed or adapted for this purpose.

Chichibabin Pyridine Synthesis

The Chichibabin pyridine synthesis, first reported by Aleksei Chichibabin in 1924, is a versatile method for creating pyridine rings through the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849). wikipedia.org This reaction is typically conducted in the gas phase at high temperatures (350–500 °C) over solid-phase catalysts like alumina (B75360) or silica. wikipedia.org

For the synthesis of a 3-methylpyridine core, a reaction between acrolein, propionaldehyde, and ammonia is a viable approach. wikipedia.org The mechanism involves a series of aldol (B89426) condensations, Michael additions, and imine formations, ultimately leading to cyclization and aromatization. wikipedia.orgchemistnotes.com While powerful for industrial-scale production, the high temperatures and potential for isomeric mixtures can be drawbacks. youtube.com For instance, reacting acetaldehyde (B116499) and ammonia often produces a mixture of 2-methylpyridine (B31789) and 4-methylpyridine. wikipedia.org

Table 1: Examples of Chichibabin Pyridine Synthesis Reactions

Reactants Major Product(s)
Acetaldehyde, Ammonia 2-Methylpyridine, 4-Methylpyridine wikipedia.org
Acrolein, Ammonia Pyridine, 3-Methylpyridine wikipedia.org
Acrolein, Propionaldehyde, Ammonia 3-Methylpyridine wikipedia.org

Bönnemann Reaction

The Bönnemann reaction, or Bönnemann cyclization, offers a different route to pyridines through the cobalt-catalyzed [2+2+2] cycloaddition of a nitrile with two units of an alkyne. ijpsonline.comresearchgate.net This method can produce highly substituted pyridines. To generate a 2,3-disubstituted pyridine, one would theoretically use a substituted alkyne and a nitrile. The regioselectivity of the cycloaddition is a critical factor and can be influenced by the nature of the cobalt catalyst and the steric and electronic properties of the substrates.

Aerobic Gas-Phase Condensation Approaches

This category encompasses industrial methods, closely related to the Chichibabin synthesis, for producing simple alkylpyridines (picolines). These processes involve passing volatile aldehydes and ammonia over a solid catalyst at elevated temperatures. youtube.comgoogle.comgoogle.com For instance, 3-methylpyridine (β-picoline) can be synthesized from a feed of formaldehyde, acetaldehyde (or its trimer, paraldehyde), and ammonia under high pressure and temperature. google.comgoogle.com The reaction proceeds via intermediates like acrolein. google.com Another approach involves the gas-phase alkylation of pyridine itself with methanol (B129727) over heterogeneous catalysts to yield a mixture of picolines. tsijournals.com The product distribution depends heavily on the catalyst composition and reaction conditions, such as temperature. tsijournals.comresearchgate.net

Palladium-Mediated Cross-Coupling Reactions for Functionalized Pyridines

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for creating C-C and C-N bonds. beilstein-journals.orgnih.gov While often used to functionalize a pre-existing pyridine ring, they can also be part of a strategy to construct the ring itself. More commonly, a simple, halogenated pyridine is used as a scaffold. For instance, a Suzuki coupling reaction between a boronic acid and a halopyridine can introduce various substituents. acs.org To obtain the 3-methyl-2-substituted pyridine core, one could envision starting with a dihalopyridine and performing sequential, site-selective cross-coupling reactions. The challenge lies in controlling the regioselectivity. Alternatively, C-H activation of pyridine N-oxides, followed by coupling, provides another powerful route to functionalized pyridines. rsc.orgacs.org

Directed Lithiation and Organozinc Derivatives

Directed ortho-metalation (DoM) is a potent strategy for functionalizing aromatic rings with high regioselectivity. clockss.orguwindsor.ca In pyridine chemistry, a directing metalating group (DMG) at a specific position guides a strong base, typically an organolithium reagent like n-BuLi or LDA, to deprotonate the adjacent ortho position. clockss.orgharvard.edu

For a 2,3-disubstituted pyridine, one could start with a 2-substituted pyridine where the substituent acts as a DMG. For example, a 2-chloropyridine (B119429) can be selectively lithiated at the C-3 position. rsc.org The resulting organolithium intermediate can then be quenched with an electrophile, such as methyl iodide, to install the methyl group at C-3, yielding a 2-chloro-3-methylpyridine (B94477) precursor. clockss.orgrsc.org The use of sterically hindered bases like lithium diisopropylamide (LDA) can prevent unwanted nucleophilic addition of the organolithium reagent to the pyridine ring. clockss.orgharvard.edu The subsequent conversion of these lithiated intermediates into more stable organozinc derivatives can also be a useful strategy.

Approaches for Introducing the Piperidin-4-yloxy Moiety

Once a suitable 2,3-disubstituted pyridine precursor, such as 2-halo-3-methylpyridine, is obtained, the final key step is the formation of the ether linkage with the piperidine (B6355638) moiety.

The most direct and widely used method for this transformation is the Williamson ether synthesis. wikipedia.orgchem-station.com This reaction involves the SN2 displacement of a leaving group on the pyridine ring by an alkoxide. wikipedia.orgmasterorganicchemistry.com In this specific case, the precursor 2-chloro- or 2-bromo-3-methylpyridine (B184072) would be treated with the alkoxide of piperidin-4-ol.

The reaction is typically performed by first deprotonating piperidin-4-ol with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. youtube.comlibretexts.org This nucleophilic alkoxide then attacks the C-2 position of the 2-halopyridine, displacing the halide and forming the desired ether bond. wikipedia.org It is common to use an N-protected version of piperidin-4-ol (e.g., N-Boc-piperidin-4-ol) to prevent side reactions at the piperidine nitrogen. The protecting group can then be removed in a subsequent step. The reaction is generally carried out in a polar aprotic solvent like DMF or THF to facilitate the SN2 mechanism. chem-station.com

Table 2: Key Reaction for Ether Linkage

Reaction Type Reactants Product

This nucleophilic aromatic substitution (SNAr) is particularly effective for halogens at the 2- and 4-positions of the pyridine ring due to the electron-withdrawing nature of the ring nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex).

Direct Etherification Reactions

Direct etherification involves the condensation of an alcohol with another alcohol or an electrophilic partner to form an ether. In the context of synthesizing the target compound, this would typically involve the reaction of 4-hydroxypiperidine (B117109) with a suitable 2-substituted-3-methylpyridine.

A general and efficient method for the synthesis of 4-alkoxypyridines involves reacting 4-chloropyridine (B1293800) hydrochloride with an appropriate alcohol in dimethyl sulfoxide (B87167) (DMSO) in the presence of powdered sodium hydroxide. semanticscholar.org This approach can be adapted for 2-alkoxypyridines. For the target molecule, 2-chloro-3-methylpyridine or 2-bromo-3-methylpyridine would be reacted with 4-hydroxypiperidine (often with the piperidine nitrogen protected, e.g., with a Boc group) in the presence of a strong base like sodium hydride (NaH) to deprotonate the hydroxyl group, making it a more potent nucleophile. nih.gov

Another strategy is the Mitsunobu reaction, which allows the conversion of alcohols to ethers. This reaction was employed in the synthesis of similar 3-(piperidin-4-ylmethoxy)pyridine (B1265346) inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1). nih.gov In this approach, 3-methyl-pyridin-2-ol could be reacted with a protected 4-hydroxypiperidine in the presence of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a cornerstone for the synthesis of aryloxy-heterocycles. libretexts.org This pathway is particularly effective when the pyridine ring is "activated" by electron-withdrawing groups. libretexts.orgresearchgate.net For the synthesis of 3-Methyl-2-(piperidin-4-yloxy)pyridine, the reaction involves the attack of the alkoxide of 4-hydroxypiperidine on an electron-deficient 2-position of the 3-methylpyridine ring, displacing a leaving group (typically a halide).

The classic Williamson ether synthesis provides a clear framework for this transformation. masterorganicchemistry.com The key steps are:

Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of N-Boc-4-hydroxypiperidine, forming the corresponding alkoxide.

Substitution: The resulting alkoxide acts as a nucleophile, attacking a substrate like 2-chloro-3-methylpyridine or 2-bromo-3-methylpyridine. The reaction proceeds via the Sₙ2 mechanism, displacing the halide and forming the ether linkage. masterorganicchemistry.com

Deprotection: The final step involves the removal of the Boc protecting group from the piperidine nitrogen, typically using an acid like hydrochloric acid (HCl) in dioxane. nih.gov

This nucleophilic substitution approach is widely applicable and has been used to prepare a variety of 2-aryloxypyridines. researchgate.netlookchem.com

Reductive Amination Strategies

Reductive amination is a powerful method for forming C-N bonds and is highly relevant for synthesizing the piperidine portion of the target molecule. nih.govresearchgate.net This two-step process involves the initial reaction of a ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. researchgate.net

To construct the piperidine ring, an intramolecular reductive amination of a suitable dicarbonyl or amino ketone precursor can be employed. For instance, a δ-amino ketone can undergo cyclization and subsequent reduction to yield a piperidine ring. A rhodium-catalyzed reductive transamination of pyridinium (B92312) salts demonstrates a modern application of this principle, where a dihydropyridine (B1217469) intermediate is hydrolyzed to a dicarbonyl compound, which then undergoes reductive amination to form an N-aryl piperidine. nih.govacs.org While this example leads to N-aryl piperidines, the core strategy of forming the ring via reductive amination of a linear precursor is a versatile tool in heterocyclic chemistry. nih.govacs.org

Alternatively, intermolecular reductive amination can be used to functionalize a pre-existing piperidine ring, for example, by reacting piperidin-4-one with an amine. However, for the synthesis of the core piperidine scaffold itself, intramolecular strategies or the hydrogenation of pyridines are more common.

Methods for Piperidine Ring Formation and Functionalization

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, and its synthesis from pyridine precursors is a fundamental transformation in medicinal chemistry. researchgate.net

Hydrogenation of Pyridine Derivatives to Piperidines

The most direct route to the piperidine core is the reduction of a corresponding pyridine derivative. This hydrogenation can be achieved using various catalytic systems. nih.gov

Heterogeneous catalysis using transition metals is the most common and industrially scalable method for pyridine hydrogenation. researchgate.netnih.gov These reactions often require high pressures of hydrogen gas and elevated temperatures, but they are highly effective. researchgate.netnih.gov

Ruthenium (Ru): Ruthenium on carbon (Ru/C) is often cited as a highly active catalyst for pyridine hydrogenation, capable of achieving complete conversion to piperidine with high selectivity under optimized conditions (e.g., 100 °C, 3.0 MPa H₂). cjcatal.com

Rhodium (Rh): Rhodium on carbon (Rh/C) is another effective catalyst. researchgate.net Rhodium complexes are also used in transfer hydrogenation processes. nih.govacs.org

Palladium (Pd): Palladium on carbon (Pd/C) is a widely used hydrogenation catalyst, though sometimes it requires more forcing conditions compared to ruthenium for pyridine reduction. rsc.orgnih.gov

Platinum (Pt): Platinum oxide (PtO₂, Adams' catalyst) is a classic, potent catalyst for the hydrogenation of substituted pyridines, often used in acetic acid. researchgate.net

Iridium (Ir): Iridium-based catalysts have been developed for the ionic hydrogenation of pyridines, showing excellent functional group tolerance. chemrxiv.org

The choice of catalyst can influence the reaction conditions and selectivity, especially in the presence of other functional groups. cjcatal.comresearchgate.net

CatalystTypical SupportKey FeaturesReference
Ruthenium (Ru)Carbon (C)High activity and selectivity for pyridine hydrogenation. cjcatal.com
Rhodium (Rh)Carbon (C)Effective catalyst; also used in transfer hydrogenation. nih.govacs.orgresearchgate.net
Palladium (Pd)Carbon (C)Widely used, sometimes requires more forcing conditions. rsc.orgnih.gov
Platinum (Pt)None (as PtO₂)Potent catalyst, often used in acidic media. researchgate.net
Iridium (Ir)Various ligandsExcellent for ionic hydrogenation with high functional group tolerance. chemrxiv.org

While metal-catalyzed hydrogenation is dominant, organocatalytic methods for pyridine reduction offer an alternative pathway, often under milder conditions and avoiding transition metal contaminants.

A notable strategy involves the use of a frustrated Lewis pair (FLP) to activate H₂ for pyridine reduction. More directly related to the specified outline, boron-based catalysts can be used. For instance, the combination of boron trifluoride etherate (BF₃·OEt₂) with a hydrosilane, such as triethylsilane (Et₃SiH), can effectively reduce pyridinium salts to the corresponding piperidines. The Lewis acidic boron species activates the pyridine ring towards reduction by the hydride source. This approach is part of a broader set of methods using main-group elements to catalyze hydrogenation and hydrosilylation reactions. While direct organocatalytic hydrogenation of neutral pyridines is challenging, their conversion to pyridinium ions allows for easier reduction by systems such as boron ions with hydrosilanes. nih.govacs.org

Intramolecular Cyclization Approaches

Intramolecular cyclization offers a versatile alternative for constructing the piperidine ring from acyclic precursors. This strategy allows for the precise placement of substituents before the ring-forming step. nih.gov

Palladium catalysis has been particularly impactful in this area, enabling enantioselective variants. nih.gov For instance, palladium(II) catalysts with chiral ligands can achieve the enantioselective intramolecular allylic amination of alkenyl amines to produce chiral piperidines. nih.govnih.gov A notable approach is the palladium-catalyzed 6-exo aza-Heck cyclization, which can form piperidine rings with controlled stereochemistry. researchgate.netnih.gov

MethodCatalystDescriptionKey FeatureRef.
Oxidative Amination Gold(I) ComplexIntramolecular attack of an amine on an alkene, facilitated by an oxidant.Forms difunctionalized piperidines. nih.gov
Enantioselective Allylic Amination Palladium(II) / Chiral LigandAsymmetric cyclization of an alkenyl amine.Access to enantiomerically enriched piperidines. nih.gov
Aza-Heck Cyclization Palladium Catalyst6-exo cyclization of an amine onto an alkene.Atypical 6-endo cyclization can occur in constrained systems. researchgate.netnih.gov

The Prins reaction and its variants are valuable for heterocycle construction. nih.govacs.org The aza-Prins cyclization involves the reaction of an amine or imine with an alkene. The silyl-Prins variant utilizes an allylsilane or vinylsilane as the alkene component, which offers benefits in selectivity due to the stabilization of the transient carbocation intermediate by the silicon atom. researchgate.netacs.org In an intramolecular context, an aldehyde can react with a homoallylic amine bearing a silyl (B83357) group on the double bond. The reaction is promoted by a Lewis acid, leading to the formation of a cationic intermediate that cyclizes to form the piperidine ring with high stereocontrol. researchgate.netbeilstein-journals.org This method allows for the creation of polysubstituted piperidines, often with the silyl group remaining in the final product, available for further functionalization. acs.org

Electrophilic cyclization is a fundamental strategy where an electrophile activates a double bond within an amino-alkene substrate, triggering a ring-closing reaction by the internal nitrogen nucleophile. nih.gov This process can be initiated by a variety of electrophiles, including protons (acid-mediated), halonium ions (e.g., from I₂), or metal catalysts. For example, treatment of an N-pentenyl urea (B33335) with a gold(I) catalyst can induce an intramolecular exo-hydroamination to yield a piperidine derivative. organic-chemistry.org This approach is foundational and has been adapted to create complex substitution patterns on the piperidine ring. nih.gov

The intramolecular aza-Michael reaction (IMAMR) is a highly effective method for synthesizing piperidines. nih.gov This reaction involves the conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl or nitro group within the same molecule, leading to the formation of a six-membered ring. acs.orgresearchgate.net The reaction can be promoted by bases, acids, or organocatalysts. nih.gov Organocatalytic versions, using chiral amines or phosphoric acids, have been developed to achieve high enantioselectivity, providing access to enantiomerically enriched piperidine scaffolds from prochiral precursors. nih.govacs.org A powerful tandem strategy involves a reductive amination followed by an aza-Michael cyclization, allowing for the one-pot conversion of ketoenones into highly functionalized, stereodefined piperidines. acs.orgacs.org

Multicomponent Reactions (MCRs) for Piperidine Construction

Multicomponent reactions (MCRs), which involve combining three or more starting materials in a single step to form a complex product, offer a highly efficient route to functionalized piperidine rings. acs.orgnih.gov This approach is valued for its atom economy, reduced number of purification steps, and the ability to generate diverse molecular libraries. acs.org

A notable strategy for constructing polysubstituted piperidones, which are direct precursors to piperidines, is a four-component reaction. thieme-connect.com This method typically involves the reaction of an aldehyde, an ammonia equivalent, an acyl chloride, and a dienophile in a one-pot process. thieme-connect.com This avoids the need to isolate the intermediate azadiene, which can be unstable. thieme-connect.com The versatility of this reaction allows for the synthesis of a wide array of piperidone structures with varying functional groups. thieme-connect.com

Table 1: Example of a Four-Component Reaction for Piperidone Synthesis

Reactant Class Example Role in Reaction
Aldehyde Various aromatic aldehydes Forms the backbone of the resulting piperidone
Ammonia Equivalent Ammonium (B1175870) acetate Source of the piperidine ring nitrogen
Acyl Chloride Various acyl chlorides Activates the reaction and incorporates a substituent
Dienophile Electron-poor olefins Participates in the key cycloaddition step

This table summarizes a general multicomponent approach for synthesizing piperidone precursors as described in the literature. thieme-connect.com

This MCR approach is significant as it utilizes readily available starting materials to efficiently build complex piperidine scaffolds. nih.govthieme-connect.com The resulting piperidones can then be further modified or reduced to yield the desired piperidine-containing compounds.

Derivatization of the Piperidine Nitrogen (N-substitution)

Functionalization of the piperidine nitrogen atom (N-substitution) is a crucial step for modulating the pharmacological properties of the final compound. A variety of substituents can be introduced on the nitrogen to explore structure-activity relationships (SAR).

Synthetic strategies often involve the reaction of a piperidine core, such as 1-(3-Nitropyridin-2-yl)piperazine, with different electrophilic reagents. nih.gov For instance, the synthesis of N-arylacetamide and N-arylpropanamide derivatives has been achieved by reacting the parent piperazine (B1678402) with substituted phenyl chloroacetamides or phenyl chloropropanamides in the presence of a base like potassium carbonate. nih.gov This nucleophilic substitution reaction allows for the introduction of diverse aryl groups onto the piperidine nitrogen via an amide linkage. nih.gov

Another common approach involves using a protecting group on the piperidine nitrogen, such as a t-butyloxycarbonyl (Boc) group, during the initial synthetic steps. nih.gov This protecting group can be removed later in the synthesis, typically using acidic conditions, to reveal the free amine, which can then be subjected to various N-substitution reactions. nih.gov Modern synthetic approaches also focus on combining the piperidine ring formation (e.g., via hydrogenation of a pyridine precursor) and subsequent functionalization into a one-pot process to improve efficiency. mdpi.com

Table 2: Examples of N-Substitution on Piperidine Scaffolds

Reagent Class Resulting N-Substituent Synthetic Method
Substituted Phenyl Chloroacetamides N-Arylacetamide moieties Nucleophilic substitution
Substituted Phenyl Chloropropanamides N-Arylpropanamide moieties Nucleophilic substitution
Various Electrophiles Diverse functional groups Reaction after Boc-deprotection

This table provides examples of derivatization of the piperidine nitrogen based on established synthetic protocols. nih.govnih.gov

Stereochemical Control in Synthesis of this compound Scaffolds

The stereochemistry of piperidine-containing compounds is often critical for their biological activity. google.com Therefore, developing synthetic methods that allow for precise control over the three-dimensional arrangement of atoms is of great importance. google.com

One effective strategy for achieving stereoselectivity is to use chiral starting materials. For example, piperidine derivatives can be synthesized stereoselectively starting from protected L-glutamic acid, a readily available chiral building block. google.com This method ensures that the stereochemistry at specific carbon atoms is maintained throughout the synthetic sequence. google.com

In the context of multicomponent reactions, the choice of dienophile can influence the stereochemical outcome of the cycloaddition step. thieme-connect.comresearchgate.net For certain reactions, exo adducts are formed as the major stereoisomers. researchgate.net The stereochemistry of the resulting piperidone products can be definitively confirmed using techniques such as NMR spectroscopy and X-ray diffraction analysis. thieme-connect.com Furthermore, research has shown that the specific placement of substituents on the piperidine ring is crucial; for instance, a piperidin-4-yl substituent can be significantly more favorable for biological activity than a piperidin-3-yl group, even when the latter is used as a racemic mixture. nih.gov

Catalytic hydrogenation of substituted pyridines is another key method where stereocontrol is essential. Diastereoselective reduction of pyridines to piperidines has been achieved using various catalytic systems, including those based on boron ions and hydrosilanes. mdpi.com Some methods have demonstrated high cis-selectivity, particularly for 2,3-disubstituted pyridines. mdpi.com

Table 3: Factors Influencing Stereochemical Control in Piperidine Synthesis

Method Controlling Factor Outcome/Example
Chiral Pool Synthesis Use of chiral starting materials Synthesis from L-glutamic acid maintains stereochemistry. google.com
Multicomponent Reactions Nature of the dienophile Can lead to the preferential formation of specific stereoisomers (e.g., exo adducts). thieme-connect.comresearchgate.net
Catalytic Hydrogenation Catalyst and substrate structure Borenium-catalyzed hydrogenation can achieve diastereoselective reduction of pyridines. mdpi.com
Substituent Placement Ring position of substituents A piperidin-4-yl group can be more potent than a piperidin-3-yl group. nih.gov

This table outlines key strategies and factors for achieving stereochemical control during the synthesis of piperidine scaffolds.

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like this compound to minimize environmental impact and improve efficiency. rasayanjournal.co.inresearchgate.net These approaches focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. researchgate.net

An efficient green chemistry approach has been developed for the synthesis of N-substituted piperidones, which are key intermediates. nih.govfigshare.com This method offers significant advantages over classical syntheses like the Dieckman approach. nih.govfigshare.com Green strategies often employ techniques such as:

Catalysis: Using catalysts to enable reactions with higher efficiency and selectivity, reducing the need for stoichiometric reagents. rasayanjournal.co.in

Multicomponent Reactions (MCRs): As discussed earlier, MCRs are inherently green as they reduce the number of synthetic steps and purification procedures. rasayanjournal.co.inresearchgate.net

Alternative Energy Sources: Microwave-assisted and ultrasonic synthesis can significantly shorten reaction times and improve yields. rasayanjournal.co.inresearchgate.net

Solventless Conditions: Performing reactions without a solvent, or in environmentally benign solvents like water, reduces waste and simplifies workup. rasayanjournal.co.innih.gov

Renewable Feedstocks: A forward-looking strategy involves synthesizing piperidines from biomass-derived platform chemicals like furfural (B47365). nih.gov A multifunctional surface single-atom alloy catalyst has been reported to convert furfural to piperidine in high yield under mild conditions, representing a sustainable alternative to fossil fuel-based routes. nih.gov

These green methods not only offer environmental benefits but also lead to financial gains through higher yields, shorter reaction times, and simplified processes. rasayanjournal.co.in

Table 4: Application of Green Chemistry Principles in Piperidine Synthesis

Green Chemistry Principle Application in Synthesis Benefit
Use of Catalysis Heterogeneous or organocatalysts for hydrogenation or cyclization. nih.govnih.gov High efficiency, reusability, reduced waste.
Atom Economy One-pot multicomponent reactions (MCRs). rasayanjournal.co.in Fewer steps, less purification, reduced solvent use.
Use of Renewable Feedstocks Synthesis of piperidine from furfural. nih.gov Reduces reliance on fossil resources, sustainable production.
Safer Solvents/Conditions Reactions in water or under solvent-free conditions. researchgate.netnih.gov Reduced toxicity and environmental pollution.

This table highlights the implementation of green chemistry principles in the synthesis of piperidine and its precursors.

Structure Activity Relationship Sar and Molecular Design of 3 Methyl 2 Piperidin 4 Yloxy Pyridine Derivatives

Impact of Pyridine (B92270) Ring Substituents on Biological Activity

The pyridine ring serves as a crucial aromatic scaffold in numerous FDA-approved drugs, valued for its ability to engage in pi-stacking interactions and for the nitrogen atom's capacity to act as a hydrogen bond acceptor, which can enhance aqueous solubility and metabolic stability. acs.org The substitution pattern on this ring is a key determinant of the biological activity of 3-Methyl-2-(piperidin-4-yloxy)pyridine analogues.

Influence of the Methyl Group at Position 3 of the Pyridine Ring

The presence and position of substituents on the pyridine ring can significantly modulate the pharmacological profile of a compound. In the case of this compound, the methyl group at the 3-position is integral to its activity, particularly as a muscarinic M1 receptor agonist. While direct comparative studies with the non-methylated analogue are not extensively detailed in the available literature, the consistent inclusion of a small substituent at this position in series of potent muscarinic agonists underscores its importance. nih.govnih.gov

Research on related muscarinic agonists, such as the 1,2,5-thiadiazole (B1195012) analogues, has shown that the nature and size of the substituent on the heterocyclic ring are critical for M1 selectivity and potency. nih.gov The 3-methyl group is believed to influence the electronic properties and conformational posture of the pyridine ring, which in turn affects how the molecule fits into the receptor's binding pocket. It may provide favorable steric interactions or influence the orientation of the adjacent ether linkage. Studies on piperidine-substituted sulfonamides have also noted that the presence of a methyl group on a heterocyclic ring can lead to the highest anticancer properties in a series. uni.lu

Table 1: Influence of Pyridine Ring Substitution on Biological Activity in Related Analogues

Compound/Analogue SeriesSubstitution at Position 3Biological Activity/Finding
1,2,5-Thiadiazole AnaloguesAlkoxy/Alkylthio groupsPotent functional M1 selective muscarinic agonists. nih.gov
Piperidine-substituted sulfonamidesMethyl groupHighest anticancer activity observed with methyl-substituted piperidine (B6355638) ring. uni.lu
Pyrrolo[3,4-c]pyridine DerivativesMethyl group at position 6Derivatives showed effective reduction of blood glucose levels. nih.gov

Effects of Substitutions at Positions 2, 4, 5, and 6 of the Pyridine Ring

Substitutions at other positions of the pyridine ring (2, 4, 5, and 6) also play a critical role in defining the activity of 2-(piperidin-4-yloxy)pyridine (B170215) derivatives. The position of the piperidin-4-yloxy group at C2 is fundamental to the core structure. General SAR trends for pyridine derivatives indicate that substitution patterns significantly influence activity. For instance, analysis of FDA-approved drugs shows a preference for substitution at position 2. nih.gov

Table 2: General Effects of Pyridine Ring Substitutions in Various Derivative Classes

Position of SubstitutionSubstituent TypeGeneral Observed Effect in Various Pyridine Analogues
Position 4Phenyl R substituentMarkedly less activity in pyridine-3-sulfonamide (B1584339) series. mdpi.com
Position 4Phenyl groupImportant for σ2 receptor affinity in a dicarbonitrile series. nih.gov
Position 5Cyano moietyGenerally improved potency in pyrazol-4-yl-pyridine M4 modulators. nih.gov
Position 6Sterically bulky substituentCan enhance electrophilicity by weakening ligand-metal bonds in catalysis. mdpi.com

Role of the Piperidin-4-yloxy Linkage

The ether linkage is not merely a spacer but an active contributor to the molecule's interaction with its biological targets. Its chemical nature and conformational properties are defining features of the SAR of this compound class.

Significance of the Ether Moiety

The ether moiety in the this compound structure is critical for its biological activity. The oxygen atom, with its lone pairs of electrons, can act as a potent hydrogen bond acceptor. Molecular docking studies of related 4-oxypiperidine ethers targeting the histamine (B1213489) H3 receptor have shown that the ether oxygen atom can form a crucial hydrogen bond with the hydroxyl group of a tyrosine residue (Tyr115) within the receptor binding site. researchgate.net This type of interaction is fundamental for anchoring the ligand in the correct orientation for high-affinity binding.

The importance of the ether linkage is further highlighted by comparative studies. In a series of LSD1 inhibitors with a similar core structure, replacing the -O- linkage with a -NH- linkage resulted in a greatly reduced inhibitory activity, demonstrating that the oxygen atom is highly preferred for optimal activity. This suggests that the specific electronic and hydrogen-bonding characteristics of the ether oxygen are finely tuned for interaction with the biological target.

Conformational Analysis of the Ether Linkage

The ether linkage provides a degree of conformational flexibility to the molecule. The C-O-C-C dihedral angle is a key rotatable bond that allows the pyridine and piperidine rings to adopt various spatial orientations relative to one another. This conformational freedom enables the molecule to find the most energetically favorable conformation for binding within the active site of a receptor.

While specific conformational analysis for this compound is not extensively published, general principles of medicinal chemistry suggest that this flexibility is a double-edged sword. While it allows for an induced fit, too much flexibility can be entropically unfavorable upon binding. The optimal conformation is one that correctly positions the key pharmacophoric elements—the pyridine ring and the basic nitrogen of the piperidine ring—for interaction with the receptor. For muscarinic agonists, it is established that increasing the conformational flexibility of the core structure can sometimes reduce affinity compared to more rigid structures. nih.gov Therefore, the inherent flexibility of the ether linkage is a critical parameter in the molecular design of these compounds.

Modifications and Substitutions on the Piperidine Ring

The piperidine ring is one of the most prevalent heterocyclic motifs in pharmaceuticals, valued for its ability to carry a basic nitrogen atom (which is typically protonated at physiological pH) and to be substituted at various positions to modulate properties like potency, selectivity, and pharmacokinetics. ijnrd.org In this compound derivatives, modifications to the piperidine ring, especially at the nitrogen atom, are a primary strategy for optimizing biological activity.

Structure-activity relationship studies on various classes of piperidine-containing compounds have demonstrated that the nature of the substituent on the piperidine nitrogen is a major determinant of affinity and selectivity for a given target. For instance, in the development of muscarinic M1 receptor agonists, a variety of substituents on the piperidine nitrogen of related scaffolds have been explored. These range from simple alkyl and benzyl (B1604629) groups to more complex amide-containing moieties. These substituents can occupy additional pockets within the receptor binding site, leading to enhanced affinity and selectivity. For example, in a series of M1 agonists, a bis-piperidine primary amide was identified as an attractive starting point for optimization. ijnrd.org

Table 3: Effects of Piperidine Ring Modifications on Biological Activity in Related Analogues

Analogue SeriesPiperidine ModificationEffect on Biological Activity
Spiropiperidine NOP LigandsN-substitution with various groupsHigh binding affinity to the nociceptin (B549756) (NOP) receptor. nih.gov
M1 Receptor AgonistsIso-butyl amide substitutionImproved M1-receptor agonist activity (EC50 316 nM). ijnrd.org
M1 Receptor AgonistsProtonated nitrogen in piperidineForms a key charge-charge interaction with Aspartate (D105) in the M1 receptor. ijnrd.org
Piperine (B192125) Analogues4-methyl substitutionHigh inhibitory activity for MAO-B. nih.gov
Piperine Analoguespara-hydroxy substitutionMaximum inhibitory activity for both MAO-A and MAO-B. nih.gov
σ1/σ2 Receptor LigandsN-benzyl substitutionCrucial for high affinity; linker length between piperidine and pyridine also critical. nih.gov

Impact of N-Substituents on Receptor Affinity and Selectivity

The substituent on the piperidine nitrogen atom plays a critical role in modulating the affinity and selectivity of these derivatives for their biological targets. The nature of this substituent can influence the molecule's basicity, lipophilicity, and steric profile, all of which are key determinants of binding interactions.

Research into various piperidine derivatives has shown that even small changes to the N-substituent can lead to significant differences in biological activity. For instance, in a series of 4-(2-aminoethyl)piperidine derivatives, 1-methylpiperidines demonstrated particularly high affinity for the σ1 receptor. researchgate.net In contrast, replacing the N-methyl group with a proton (N-H) or a larger N-ethyl group resulted in a considerable decrease in σ1 affinity. researchgate.net This suggests that a small, well-defined lipophilic substituent on the piperidine nitrogen is optimal for this specific target. Molecular dynamics simulations have indicated that the piperidine N-substituents interact with a lipophilic binding pocket, and differences in these interactions are responsible for the observed variations in receptor affinity. researchgate.net The synthesis of N-substituted piperidines is often achieved through the alkylation of the piperidine nitrogen, a fundamental reaction in medicinal chemistry.

The table below summarizes the impact of different N-substituents on the receptor affinity of piperidine-based ligands, based on findings from related compound series.

N-SubstituentRelative Receptor AffinityRationale
-CH₃ (methyl)HighOptimal size and lipophilicity for interaction with a specific lipophilic binding pocket. researchgate.net
-H (proton)Considerably LowerAltered basicity and reduced lipophilic interaction compared to the N-methyl group. researchgate.net
-CH₂CH₃ (ethyl)Considerably LowerIncreased steric bulk may lead to a less favorable fit within the receptor's binding site. researchgate.net
-SO₂R (sulfonyl)Considerably LowerThe electronic and steric properties of the tosyl group significantly reduce binding affinity. researchgate.net

Steric and Electronic Effects of Substituents on Piperidine Carbons

The introduction of methyl groups, for example, can significantly alter biological activity. rsc.org The synthesis of derivatives such as 3-methyl-2,6-diphenyl piperidin-4-one and 3,5-dimethyl-2,6-diphenylpiperidin-4-one (B3053940) allows for a systematic exploration of how the position and number of methyl groups affect the compound's properties. asianpubs.org These methyl branches can influence the molecule's binding affinity, solubility, and metabolic profile. rsc.org

The position of substitution is critical. Methods have been developed for the diastereoselective synthesis of 2,4-disubstituted piperidines, providing scaffolds that are valuable for drug discovery. A general method for synthesizing 3-alkyl-4-anilidopiperidines has also been established. The synthesis of piperidines substituted at position 4 is often achieved through the hydrogenation of corresponding substituted pyridines or via multi-step cyclization reactions. youtube.com These synthetic strategies are crucial for building a diverse library of compounds to probe the SAR of piperidine ring substitutions.

The table below illustrates the effects of substitution on the piperidine ring carbons.

Substitution PatternKey EffectsReference
3-Methyl Can improve metabolic stability and alter binding affinity by introducing a specific steric influence. rsc.org
3,5-Dimethyl Increases steric bulk and can enforce a specific chair conformation of the piperidine ring, impacting receptor fit. asianpubs.org
Polysubstitution Strategic placement of multiple substituents is ideal for detailed structure-activity relationship studies, allowing for fine-tuning of the molecule's three-dimensional shape. rsc.org

Stereochemical Considerations of Piperidine Ring Chirality

The three-dimensional arrangement of atoms (stereochemistry) is a paramount consideration in the design of piperidine derivatives. Since biological macromolecules like receptors and enzymes are chiral, they often interact differently with the various stereoisomers of a drug molecule. The presence of chiral centers on the piperidine ring necessitates careful control and evaluation of stereochemistry.

Enantiomers of a compound can exhibit widely different pharmacological activities, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even responsible for adverse effects. For example, related compounds such as 2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (B128662) exist as racemic (RS) mixtures and as distinct (S)-enantiomers, highlighting the importance of resolving and testing individual isomers. nih.gov

Synthetic methodologies that allow for the control of stereochemistry are therefore highly valuable. A modular and scalable strategy has been described for remodeling 3-methylglutaric anhydride (B1165640) into 2-oxopiperidines that bear at least three contiguous stereocenters. rsc.org Furthermore, efficient asymmetric synthesis of derivatives like aminofluoropiperidine has been demonstrated, often serving as a precursor for more complex molecules. nih.gov These stereoselective syntheses, which include techniques like hydrogenation cascades, are essential for producing specific isomers and understanding their contribution to biological activity. mdpi.com

Stereochemical AspectImportance in Drug DesignExample Synthetic Approach
Enantioselectivity Enantiomers can have different biological activities and potencies. One may be therapeutic while the other is inactive or toxic.Asymmetric synthesis of aminofluoropiperidine. nih.gov
Diastereoselectivity The relative configuration of multiple stereocenters influences the overall shape and receptor fit of the molecule.Diastereoselective synthesis of 2,4-disubstituted piperidines.
Control of Contiguous Stereocenters Allows for precise manipulation of the molecule's 3D architecture to optimize interactions with a biological target.Stereocontrolled annulation of 1,3-azadienes with anhydrides to create polysubstituted piperidines. rsc.org

Exploration of Bioisosteric Replacements

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry used to enhance potency, selectivity, and pharmacokinetic properties. nih.gov For derivatives of this compound, this involves modifying the piperidine ring and the ether linker.

Alternative Heterocyclic Moieties (e.g., pyrrolidine, morpholine (B109124), piperazine)

Replacing the piperidine ring with other heterocyclic scaffolds is a common strategy to explore new chemical space and improve drug-like properties. The choice of heterocycle can affect the compound's basicity, polarity, and conformational flexibility.

Studies on related compound classes have explored various replacements. For example, in the development of inhibitors for certain enzymes, chemists have prepared derivatives where the piperidine core was replaced with nitrogenous heterocycles, including bridged piperazine (B1678402) structures. nih.gov The synthesis of pyrrolidines often employs similar radical-mediated cyclization methods as those used for piperidines, making them accessible alternatives. nih.gov The use of bioisosteres like 2-azaspiro[3.3]heptane has also been proposed to mimic the piperidine scaffold, potentially offering improved pharmacokinetics due to lower susceptibility to metabolic degradation.

The following table outlines common bioisosteric replacements for the piperidine ring and their potential impact.

Heterocyclic MoietyPotential Impact on Properties
Pyrrolidine A five-membered ring that alters the geometry and basicity compared to the six-membered piperidine. nih.gov
Morpholine Introduces an oxygen atom, which can increase polarity and potential for hydrogen bonding, while reducing basicity.
Piperazine Contains a second nitrogen atom, offering another site for substitution to modulate solubility and target interactions. nih.gov
2-Azaspiro[3.3]heptane A more rigid, sp³-rich scaffold that mimics piperidine's shape but can offer improved metabolic stability.

Replacement of the Ether Linker (e.g., nitrogen or methylene (B1212753) unit)

The ether linkage connecting the pyridine and piperidine rings is a key structural element that can be modified to probe its role in binding and to alter the molecule's chemical properties. Replacing the oxygen atom with other groups, such as a nitrogen atom (amino linker) or a methylene group (carbon linker), is a valuable bioisosteric strategy. nih.govnih.gov

In SAR studies of analogous systems, replacing a linker atom is a common tactic. For example, investigations into a series of inhibitors explored replacing a keto linker with phenoxy (O), anilino (NH), and methylene (CH₂) groups. nih.gov The results showed that heteroatom linkers like the anilino group led to minor improvements in activity, whereas the methylene linker completely abolished it. nih.gov This suggests that a hydrogen bond acceptor, like the ether oxygen or an amino nitrogen, may be crucial for activity in that particular series. nih.gov The synthesis of compounds with a nitrogen linker, such as 2-(pyridin-2-ylamino) derivatives, can be achieved through established methods, allowing for direct comparison with their ether-linked counterparts. scispace.comrdd.edu.iq

Linker ReplacementChemical StructurePotential Impact on Activity and Properties
Nitrogen (Amino Linker) -NH-Introduces a hydrogen bond donor, alters bond angles and flexibility. Can maintain or slightly improve activity if a hydrogen bond acceptor is favored at the linker position. nih.gov
Methylene (Carbon Linker) -CH₂-Removes hydrogen bonding capability and increases lipophilicity. May obliterate activity if a heteroatom is required for binding. nih.gov

Lead Optimization Strategies Guided by SAR

The goal of lead optimization is to maintain the favorable characteristics of a lead compound while systematically addressing its deficiencies. nih.gov For derivatives of this compound, a lead optimization campaign would leverage the following SAR insights:

N-Substituents: Based on the finding that a small N-alkyl group like methyl can be optimal for affinity, chemists can explore other small, constrained, or functionalized alkyl groups to fine-tune interactions within the lipophilic pocket of the target.

Piperidine Ring Substitution: Understanding the steric and electronic effects of substituents on the piperidine carbons allows for the strategic introduction of groups to enhance binding or block sites of metabolic vulnerability. For instance, if metabolism occurs at a specific position on the ring, introducing a methyl or fluoro group at that site could improve the compound's half-life. rsc.org

Stereochemistry: Once the most active stereoisomer is identified, synthetic routes are optimized to produce that isomer exclusively, avoiding potential issues from inactive or off-target isomers.

Bioisosteric Replacements: If the lead compound suffers from poor solubility or rapid metabolism, bioisosteric replacement of the piperidine ring (e.g., with morpholine to increase polarity) or the ether linker can be employed. The SAR data indicating a preference for a hydrogen-bond accepting linker would guide chemists to explore other heteroatom-based linkers over a methylene bridge. nih.gov

This systematic approach, where each modification is guided by a hypothesis derived from SAR data, is crucial for efficiently converting a promising lead compound into a viable drug candidate.

Biological Evaluation and Molecular Pharmacology of 3 Methyl 2 Piperidin 4 Yloxy Pyridine and Its Analogs

Identification and Characterization of Molecular Targets

The biological activities of 3-Methyl-2-(piperidin-4-yloxy)pyridine and its analogs have been investigated against a variety of molecular targets, including receptors and enzymes.

Receptor Modulation

Research into the receptor modulation of this class of compounds has primarily focused on G protein-coupled receptors (GPCRs), with specific attention to sigma receptors.

Analogs of this compound have been identified as having a notable affinity for sigma-1 (σ1R) and sigma-2 (σ2R) receptors. nih.gov One study identified a polyfunctionalized pyridine (B92270), 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, which demonstrated high affinity for the human sigma-1 receptor (hσ1R) and selectivity over the sigma-2 receptor subtype. nih.govgoogle.com The piperidine (B6355638) moiety is considered a critical structural feature for dual histamine (B1213489) H3 and sigma-1 receptor activity in some series of compounds. sigmaaldrich.com

While the broader class of piperidine-containing compounds has been explored for activity at various other receptors, specific data on the direct interaction of this compound with the H1 receptor, α7 nicotinic acetylcholine (B1216132) receptor, oxytocin (B344502) receptor, or androgen receptor is not extensively available in the reviewed literature.

Enzyme Inhibition

A significant body of research has focused on the enzyme inhibitory potential of analogs of this compound, particularly in the context of histone demethylases.

Structurally related compounds, specifically those containing the 3-(piperidin-4-ylmethoxy)pyridine (B1265346) core, have been identified as potent inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1). nih.govnih.gov LSD1 is an enzyme involved in the regulation of gene expression through the demethylation of histone H3 lysine 4 (H3K4), and its inhibition is a target for cancer therapy. nih.govnih.gov These compounds have been shown to be competitive inhibitors with respect to the dimethylated H3K4 substrate. nih.govnih.gov

Furthermore, the pyridine scaffold is a common feature in inhibitors of other enzymes. For instance, various pyridine derivatives have been investigated as inhibitors of HIV-1 integrase. nih.gov Similarly, sulfonamide derivatives containing a pyridine ring have been explored as inhibitors of carbonic anhydrase isoforms.

While the core structures are relevant, specific inhibitory data for this compound against NAMPT, HIV-1 integrase, MMP12, carbonic anhydrase II, NKCCl, SARS-CoV 3CL protease, DNA gyrase, or human uridine (B1682114) phosphorylase-1 is not detailed in the available literature.

Protein-Protein Interactions

The modulation of protein-protein interactions (PPIs) is an emerging area of drug discovery. While certain heterocyclic compounds like pyrazolo[4,3-c]pyridines have been developed as inhibitors of the PEX14-PEX5 PPI, there is no specific information in the reviewed literature regarding the activity of this compound or its close analogs as modulators of protein-protein interactions.

In Vitro Pharmacological Profiling

The in vitro pharmacological properties of these compounds have been characterized through various binding and functional assays to determine their potency and efficacy.

Binding Affinity Assays

Binding affinity, typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), quantifies the strength of the interaction between a compound and its molecular target.

For analogs of this compound, Kᵢ values have been determined for their interaction with LSD1 and sigma receptors. For instance, 3-(piperidin-4-ylmethoxy)pyridine derivatives have demonstrated Kᵢ values as low as 29 nM for LSD1 inhibition. nih.govnih.gov In another study, a sigma-1 receptor ligand, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, exhibited a Kᵢ of 1.45 nM for the human sigma-1 receptor. nih.govgoogle.com

The following table summarizes the binding affinities of selected analogs.

Compound/AnalogTargetKᵢ (nM)
3-(piperidin-4-ylmethoxy)pyridine analog (Compound 17)LSD129
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (Compound 5)hσ₁R1.45
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (Compound 5)gpσ₁R2.9

This table is based on data for analogs of this compound.

Functional Assays

Functional assays are employed to measure the biological effect of a compound following its interaction with a target. These can include enzyme activity assays and cell-based assays.

In the context of LSD1 inhibition, potent analogs of this compound have been shown to increase cellular H3K4 methylation levels and inhibit the proliferation of various leukemia and solid tumor cells. nih.govnih.gov The anti-proliferative activity is often reported as the half-maximal effective concentration (EC₅₀). For example, some 3-(piperidin-4-ylmethoxy)pyridine derivatives have shown EC₅₀ values as low as 280 nM in cell proliferation assays. nih.govnih.gov

Functional assays for sigma receptor ligands can include measures of their ability to modulate signaling pathways regulated by these receptors, though specific functional data for the highlighted analogs are not extensively detailed in the provided sources.

The table below presents the results from cell-based functional assays for selected analogs.

Compound/AnalogCell LineAssayEC₅₀ (nM)
3-(piperidin-4-ylmethoxy)pyridine analog (Compound 17)MV4-11 (Leukemia)Proliferation280

This table is based on data for analogs of this compound.

Selectivity Profiling against Off-Targets

The selectivity of therapeutic compounds is crucial for minimizing off-target effects. For analogs of this compound, selectivity has been notably evaluated against monoamine oxidases (MAO-A and MAO-B), which are structurally related to lysine-specific demethylase 1 (LSD1), a primary target for some of these analogs. nih.gov

A study on 3-(piperidin-4-ylmethoxy)pyridine derivatives, which are close structural analogs, demonstrated that these compounds are potent LSD1 inhibitors. nih.gov To assess their specificity, several of the most potent compounds were tested for their inhibitory activity against human MAO-A and MAO-B. nih.gov The results indicated a high degree of selectivity for LSD1 over both MAO isoforms. nih.gov For instance, some analogs showed over 160-fold selectivity against MAO-A and MAO-B. nih.gov

Substitutions on the phenyl ring of the analog structure were found to significantly influence this selectivity. nih.gov Specifically, the introduction of 4-CF3, -Me, and -OCF3 substituents on a 6-phenyl ring increased the inhibitory potency against LSD1 by more than 39-fold while having a much smaller impact on MAO-B inhibition. nih.gov One of the most potent compounds, compound 17 , was also tested against Akt kinase, another cancer drug target, and showed only weak activity, further confirming its high selectivity for LSD1. nih.gov

Table 1: Inhibitory Activity and Selectivity of 3-(Piperidin-4-ylmethoxy)pyridine Analogs against MAO-A and MAO-B

Compound LSD1 Kᵢ (μM) MAO-A Kᵢ (μM) MAO-B Kᵢ (μM) Selectivity Index for LSD1 vs MAO-A Selectivity Index for LSD1 vs MAO-B
5 1.8 >100 11.2 >56 >6.2
16 0.046 >100 4.6 >2174 >100
17 0.029 >100 8.2 >3448 >283
22 0.046 >100 2.6 >2174 >56

Data sourced from a study on 3-(piperidin-4-ylmethoxy)pyridine containing compounds. nih.gov

Assessment of Antileukemic Activity

The piperidine scaffold is present in numerous compounds investigated for anticancer properties. nih.gov Analogs of this compound have shown potential as antileukemic agents. Specifically, potent LSD1 inhibitors with a 3-(piperidin-4-ylmethoxy)pyridine core have been demonstrated to strongly inhibit the proliferation of several leukemia cell lines, with EC₅₀ values as low as 280 nM. nih.gov

In other research, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were synthesized and evaluated as potential anti-cancer agents. nih.gov Certain compounds in this series were found to reduce the growth of various hematological cancer cell lines, including leukemia. nih.gov These compounds were observed to increase the mRNA expression of apoptosis-promoting genes, such as p53 and Bax. nih.gov Molecular docking studies suggested that these piperidin-4-one derivatives could bind to protein targets relevant to leukemia. nih.gov While these are not direct analogs, their activity underscores the potential of the piperidine ring system in the development of antileukemic drugs. nih.gov

Evaluation of Anti-inflammatory Activity

Pyridine and piperidine derivatives have been a focus of research for developing new anti-inflammatory agents. latamjpharm.orgnih.gov These compounds are investigated for their ability to modulate inflammatory pathways, often by targeting enzymes like cyclooxygenase-2 (COX-2) or signaling molecules like TNF-alpha. latamjpharm.org

One study on a novel pyridine derivative, N'2,N'4,N'6-tris(2-(4-bromophenyl-2-oxoethyl)pyridine-2,4,6-tricarbohydrazide, demonstrated significant anti-inflammatory and analgesic effects in rat models. latamjpharm.org Molecular docking analyses suggested that this compound could effectively inhibit COX-2 and TNF-alpha proteins. latamjpharm.org Another study on piperlotines, which contain a piperidine moiety, showed that some derivatives exhibited excellent in vivo anti-inflammatory activity, with some being comparable to the standard drug indomethacin. scielo.org.mx A series of N-{(6-trifluoromethyl-pyridin-3-yl)methyl} 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides were also investigated as TRPV1 antagonists and showed strong analgesic activity in a mouse formalin test, which is a model for inflammatory pain. nih.gov

Investigation of Antiviral Activity (e.g., anti-HIV-1, anti-SARS-CoV)

The pyridine scaffold is a "privileged nucleus" in medicinal chemistry, known for its presence in compounds with a wide range of therapeutic properties, including antiviral activity. mdpi.com

Anti-HIV-1 Activity: Research into novel HIV capsid modulators has explored peptidomimetics bearing a 2-piperazineone structure, which has some structural similarities to piperidine rings. nih.gov One study reported a series of compounds designed to mimic host factors that bind to the HIV capsid protein. nih.gov The most potent compound from this series, F-Id-3o, exhibited an anti-HIV-1 EC₅₀ value of 6.0 μM. nih.gov While these are not direct analogs of this compound, the findings highlight the potential of nitrogen-containing heterocyclic structures in targeting the HIV life cycle. nih.gov

Anti-SARS-CoV Activity: Following the COVID-19 pandemic, significant research has focused on identifying new antiviral agents against SARS-CoV-2. nih.govnih.gov Pyridine derivatives have been tested for their ability to inhibit viral replication. nih.govnih.gov One study synthesized seven derivatives of epoxybenzooxocinopyridine and tested their ability to inhibit SARS-CoV-2 replication in cell cultures. nih.gov One of these compounds demonstrated an antiviral activity with a half-maximal effective concentration (EC₅₀) of 2.23 μg/mL. nih.gov In another study, a compound named MEDS433, which inhibits the human enzyme dihydroorotate (B8406146) dehydrogenase (hDHODH) essential for pyrimidine (B1678525) biosynthesis, showed potent activity against SARS-CoV-2. news-medical.net It inhibited viral replication with an EC₅₀ of 0.063 micromoles. news-medical.net

Antimalarial Activity

Malaria remains a major global health issue, and the search for new antimalarial agents is critical due to widespread drug resistance. nih.govresearchgate.net Pyridine-containing compounds have been investigated as potential antimalarial drugs. nih.govresearchgate.net

One area of focus has been the inhibition of the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), which is essential for isoprenoid biosynthesis in parasites like Plasmodium falciparum but absent in humans. nih.gov A study on novel pyridine-containing fosmidomycin (B1218577) derivatives found them to be highly potent inhibitors of P. falciparum DXR, with Kᵢ values as low as 1.9 nM. nih.gov These compounds also effectively blocked the proliferation of multidrug-resistant P. falciparum strains, with EC₅₀ values as low as 170 nM. nih.gov

Table 2: Antimalarial Activity of Pyridine-Containing Fosmidomycin Analogs against P. falciparum Strains

Compound P. falciparum DXR Kᵢ (nM) P. falciparum (3D7) EC₅₀ (nM) P. falciparum (Dd2) EC₅₀ (nM)
4m 13 340 180
4p 3.5 180 170
5m 5.2 440 280
5p 1.9 380 280

Data sourced from a study on pyridine-containing inhibitors of 1-Deoxyxylulose-5-phosphate Reductoisomerase. nih.gov

Antitubercular Activity

Tuberculosis continues to be a leading cause of death from an infectious agent, and new drugs are urgently needed. nih.govnih.gov Pyridine derivatives have been extensively studied for their antitubercular properties. nih.govnih.gov It has been noted that compounds with a chemo-type similar to 3-(piperidin-4-ylmethoxy)pyridine have been reported as antituberculosis agents. nih.gov

Research on piperidinothiosemicarbazone derivatives of pyridine has identified compounds with very strong inhibitory effects on the growth of M. tuberculosis. nih.gov One compound, in particular, showed a minimum inhibitory concentration (MIC) of 4 µg/mL against a resistant strain, which was two times lower than the reference drug isoniazid. nih.gov Another study on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) derivatives identified five compounds with excellent in vitro activity (MIC < 0.035 μM) against both drug-susceptible and multidrug-resistant M. tuberculosis strains. nih.gov

Table 3: Antitubercular Activity of Selected Pyridine Analogs

Compound Class Compound M. tuberculosis H37Rv MIC M. tuberculosis (Resistant Strain) MIC Reference
Piperidinothiosemicarbazone 14 2 µg/mL 4 µg/mL nih.gov
Imidazo[1,2-a]pyridine A2 < 0.035 µM < 0.035 µM nih.gov
Imidazo[1,2-a]pyridine A3 < 0.035 µM < 0.035 µM nih.gov
Imidazo[1,2-a]pyridine A4 < 0.035 µM < 0.035 µM nih.gov
Imidazo[1,2-a]pyridine B1 < 0.035 µM < 0.035 µM nih.gov
Imidazo[1,2-a]pyridine B9 < 0.035 µM < 0.035 µM nih.gov

Data sourced from studies on various pyridine derivatives. nih.govnih.gov

Antifungal Activity

Fungal infections pose a significant threat to human health, and the emergence of antifungal resistance necessitates the development of new therapeutic agents. nih.gov The pyridine nucleus is a common feature in many antifungal drugs. nih.gov

A study on hybrid bis-(imidazole/benzimidazole)-pyridine derivatives showed that some of these compounds exhibited good antifungal activity against several fungal strains, including Candida albicans and Candida parapsilosis. nih.gov One bis-(imidazole)-pyridine hybrid, 5a , showed good to moderate activity against five different fungal strains. nih.gov The minimum inhibitory concentration (MIC) was determined for the most active compounds, confirming their potential as antifungal agents. nih.gov Other research has also highlighted the antifungal potential of various pyridine derivatives. researchgate.netnih.gov

Table 4: Antifungal Activity of Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives

Compound Antifungal Activity against C. albicans wild type (Inhibition Zone) Antifungal Activity against C. albicans ATCC 10231 (Inhibition Zone) Antifungal Activity against C. parapsilosis ATCC 22019 (Inhibition Zone)
5a 18 mm 23 mm 17 mm
6a 13 mm 11 mm 7.5 mm
Fluconazole (Control) 26 mm 24 mm 21 mm

Data sourced from a study on hybrid bis-(imidazole/benzimidazole)-pyridine derivatives. nih.gov

Insulin (B600854) Sensitivity Enhancement

No published studies were found that investigate the potential of this compound to enhance insulin sensitivity.

Preclinical In Vivo Efficacy Studies

Animal Models for Disease States (e.g., pain, cancer xenograft models, LPS endotoxic shock, leishmaniasis)

There is no available research on the use of this compound in any animal models for the specified, or any other, disease states.

Evaluation of Efficacy in Relevant Biological Systems

No data exists in the scientific literature regarding the efficacy of this compound in any relevant biological systems.

Pharmacokinetic (PK) Assessment in Preclinical Models (e.g., plasma exposure, clearance, metabolic stability in liver microsomes)

The pharmacokinetic profile of this compound, including its plasma exposure, clearance rate, and metabolic stability in liver microsomes, has not been reported in any published preclinical studies.

Computational Chemistry and Molecular Modeling of 3 Methyl 2 Piperidin 4 Yloxy Pyridine

Molecular Docking Simulations

No studies detailing molecular docking simulations for 3-Methyl-2-(piperidin-4-yloxy)pyridine were found.

Ligand-Protein Interaction Analysis with Identified Targets

Information regarding the analysis of ligand-protein interactions between this compound and specific biological targets is not available in the public domain.

Binding Energy Calculations and Ligand-Binding Conformations

There are no published data on the binding energy calculations or the preferred ligand-binding conformations of this compound with any protein targets.

Identification of Key Interacting Residues (e.g., hydrogen bonding, Van der Waals interactions)

Without molecular docking studies, the key amino acid residues that may interact with this compound through mechanisms such as hydrogen bonding or Van der Waals forces have not been identified.

Quantitative Structure-Activity Relationship (QSAR) Studies

No QSAR studies focusing on this compound were discovered in the performed search.

2D and 3D QSAR Approaches (e.g., CoMFA, HQSAR)

There is no information available on the application of 2D or 3D QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) or Hologram QSAR (HQSAR), to this specific compound.

Development of Predictive Models for Biological Activity

No predictive models for the biological activity of this compound based on its structural features have been developed or published.

Selection of Descriptors for QSAR Model Building

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activity. The foundation of a robust QSAR model is the selection of appropriate molecular descriptors, which are numerical representations of a molecule's properties. For a potential QSAR study involving analogs of this compound, a diverse set of descriptors would be calculated to capture the key molecular features governing its activity.

These descriptors are broadly categorized to account for different aspects of the molecule's structure and potential interactions:

Steric Descriptors: These relate to the size and shape of the molecule. For this compound, descriptors like molecular weight, van der Waals volume, and surface area would quantify its bulk and spatial requirements for binding to a biological target.

Electrostatic Descriptors: These describe the electronic properties of the molecule, which are crucial for intermolecular interactions such as hydrogen bonds and polar contacts. Key descriptors include partial charges on atoms, dipole moment, and electrostatic potential surfaces. The electronegativity of the nitrogen and oxygen atoms in the pyridine (B92270) and piperidine (B6355638) rings significantly influences these properties.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching. They can implicitly encode information about size, shape, and flexibility.

Quantum Chemical Descriptors: Properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as electron density, are calculated using quantum mechanics to provide a more detailed picture of electronic structure and reactivity.

The selection of these descriptors is critical for building a predictive model that can guide the synthesis of new analogs with enhanced activity.

Table 1: Illustrative Molecular Descriptors for QSAR Analysis of this compound Analogs

Descriptor CategorySpecific Descriptor ExamplePhysicochemical Property Represented
Steric Van der Waals Volume (VdW)The volume occupied by the molecule, influencing steric fit in a binding site.
Electrostatic Dipole MomentThe overall polarity of the molecule, affecting its orientation in electric fields and polar interactions.
Electronic Electron DensityThe probability of finding an electron at a particular location, indicating regions prone to electrophilic or nucleophilic attack.
Quantum Chemical HOMO/LUMO Energy GapA measure of molecular stability and reactivity.
Topological Connectivity IndicesNumerical representation of molecular branching and structure.

Model Validation

A QSAR model is only useful if it can accurately predict the activity of new, untested compounds. Therefore, rigorous validation is a mandatory step to ensure the model's robustness, stability, and predictive power. researchgate.net Validation is performed using several statistical metrics and methods.

Internal Validation: This process assesses the stability and predictive ability of the model using the training set data from which it was built. A common technique is cross-validation (leave-one-out or leave-many-out), which generates the cross-validated correlation coefficient (Q²). A high Q² (typically > 0.5) indicates good internal predictivity. mdpi.com

External Validation: The most crucial test of a model's utility is its ability to predict the activities of an external test set of compounds that were not used in model development. mdpi.com The predictive ability is quantified by the predictive R² (R²_pred).

Statistical Metrics: Several key statistics are used to judge the model's quality:

R² (Coefficient of Determination): Measures the goodness-of-fit of the model to the training data. Values closer to 1.0 indicate a better fit.

RMSE (Root Mean Square Error): Represents the average deviation between predicted and experimental values. Lower values indicate a more accurate model. researchgate.net

Y-randomization: This test involves rebuilding the model multiple times with the biological activity data randomly shuffled. A valid model should show very low R² and Q² values in these scrambled runs, confirming that the original correlation is not due to chance.

A well-validated QSAR model for this compound and its analogs would provide reliable guidance for designing new molecules with desired biological activities.

Table 2: Typical Statistical Benchmarks for a Validated QSAR Model

Validation ParameterSymbolAcceptable ValueDescription
Coefficient of Determination> 0.6Measures the fit of the model to the training set data.
Cross-Validated R²> 0.5Assesses the internal predictive power of the model. mdpi.com
Predictive R² (External Set)R²_pred> 0.6Measures the model's ability to predict new data. mdpi.com
Root Mean Square ErrorRMSELow as possibleIndicates the absolute error in prediction in the units of activity. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools that model the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide profound insights into its dynamic behavior when interacting with a biological target, such as a protein receptor or enzyme. mdpi.com

Assessment of Ligand-Target Stability and Conformational Flexibility

Once a potential binding pose of this compound within a target protein is predicted (e.g., via molecular docking), MD simulations are employed to assess the stability of this complex. mdpi.com Over a simulation trajectory spanning nanoseconds or longer, key metrics are analyzed:

Root Mean Square Fluctuation (RMSF): The RMSF is calculated for individual amino acid residues of the protein. This analysis reveals the flexibility of different parts of the protein. High fluctuations in residues within the binding site can indicate which parts of the protein are most actively interacting with the ligand. mdpi.com

These analyses are crucial for confirming that the predicted binding mode is dynamically stable and for understanding the conformational changes that may occur upon ligand binding.

Binding Energy Landscapes from MD Simulations

MD simulation trajectories contain a wealth of information about the different conformational states accessible to the ligand-protein complex. This data can be used to construct a binding energy landscape, a graphical representation of the system's free energy as a function of specific conformational coordinates. nih.govmdpi.com

By analyzing this landscape, researchers can identify the most energetically favorable (i.e., most stable) binding conformations, which correspond to the lowest points (basins) on the energy surface. scispace.comnih.gov This provides a more accurate picture of the binding process than static docking poses alone. Furthermore, these landscapes can reveal the energy barriers between different conformational states, offering insights into the kinetics of binding and the flexibility of the ligand within the active site. nih.gov Calculating the binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can further quantify the strength of the ligand-target interaction. mdpi.com

In Silico ADME Prediction (preclinical models)

In the early stages of drug discovery, it is essential to evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. In silico ADME prediction models use the chemical structure of a molecule like this compound to estimate its pharmacokinetic profile, helping to identify potential liabilities before costly synthesis and experimental testing. nih.govfrontiersin.org

Key ADME properties predicted computationally include:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to assess the potential for oral bioavailability. frontiersin.orgalliedacademies.org

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding help to understand where the compound will travel in the body.

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, which is critical for assessing potential drug-drug interactions. frontiersin.org

Excretion: Properties like aqueous solubility and total clearance are estimated to predict how the compound will be eliminated from the body.

Drug-likeness: The structure is evaluated against established rules, such as Lipinski's Rule of Five, to assess its suitability as an oral drug candidate.

Table 3: Illustrative In Silico ADME Predictions for this compound

ADME PropertyPredicted Value/ClassificationImplication
Lipophilicity (logP)2.0 - 3.0Good balance for membrane permeability and aqueous solubility.
Aqueous SolubilityModerately SolubleFavorable for absorption and formulation.
Human Intestinal Absorption (HIA)HighLikely to be well-absorbed from the gut. alliedacademies.org
Caco-2 PermeabilityHighSuggests good permeability across the intestinal wall. frontiersin.org
Blood-Brain Barrier (BBB) PermeationLow / MediumIndicates potential for CNS or non-CNS targeting.
CYP2D6 InhibitionNon-inhibitorLower risk of metabolic drug-drug interactions via this pathway.

Note: The values in this table are hypothetical examples based on typical predictions for similar small molecules and are for illustrative purposes only.

Virtual Screening for Novel Analogs

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific drug target. nih.gov The structure of this compound can serve as a starting point or "seed" for discovering novel analogs with potentially improved potency, selectivity, or pharmacokinetic properties. nih.govnih.gov

There are two primary approaches:

Ligand-Based Virtual Screening (LBVS): If the biological target is unknown, the structure of this compound itself is used as a template. The screening process searches for molecules in a database that have a similar 2D structure (e.g., fingerprint similarity) or 3D shape and pharmacophore features (e.g., hydrogen bond donors/acceptors, aromatic rings). nih.gov

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is known, molecular docking can be used to screen thousands or millions of compounds. In this process, each molecule from a library is computationally "docked" into the binding site of the target, and a scoring function is used to estimate its binding affinity. The top-scoring compounds are then selected for further investigation.

This process allows for the rapid and cost-effective identification of promising new chemical scaffolds that build upon the core structure of this compound.

Quantum Chemical Calculations (e.g., DFT studies, molecular energy profiles, FMOs, MEP)

Quantum chemical calculations are instrumental in predicting the physicochemical properties and reactivity of molecules. For a compound like this compound, these methods would offer a detailed picture of its electronic structure and potential interaction sites.

Density Functional Theory (DFT) Studies: DFT is a widely used computational method to investigate the electronic structure of many-body systems. For the title compound, DFT calculations would typically be employed to optimize the molecular geometry, determine the vibrational frequencies, and calculate electronic properties. Such studies on similar pyridine derivatives have successfully predicted their structural parameters and reactivity. kahedu.edu.inresearchgate.net

Molecular Energy Profiles: The analysis of molecular energy profiles, often determined through techniques like potential energy surface (PES) scans, would be crucial in understanding the conformational landscape of this compound. This would involve exploring the energy changes associated with the rotation around key single bonds, such as the C-O bond of the ether linkage and the bonds connecting the piperidine ring. Identifying the lowest energy conformations is essential for understanding how the molecule might interact with biological targets.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. researchgate.netwuxibiology.commalayajournal.orgacadpubl.eu For this compound, the HOMO is expected to be localized on the electron-rich pyridine ring and the oxygen atom of the ether linkage, while the LUMO would likely be distributed over the pyridine ring. A smaller HOMO-LUMO gap would suggest higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface plots the electrostatic potential onto the electron density surface, with different colors representing different potential values. For this compound, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen atom of the pyridine ring and the oxygen atom, indicating these are sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

While direct experimental or computational data for this compound is not available in the current body of scientific literature, the established principles of computational chemistry allow for a theoretical exploration of its properties. The application of DFT, FMO analysis, and MEP mapping would be invaluable in characterizing this compound and predicting its behavior, paving the way for future experimental studies.

Analytical Methodologies for 3 Methyl 2 Piperidin 4 Yloxy Pyridine Research

Chromatographic Techniques for Compound Analysis and Purification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For a molecule like 3-Methyl-2-(piperidin-4-yloxy)pyridine, various chromatographic methods are utilized for both qualitative and quantitative analysis, as well as for purification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are indispensable for the analysis and purification of pyridine (B92270) derivatives. These techniques separate compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. UPLC, which uses smaller particle sizes in the column (typically under 2 µm), offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. sielc.com

For compounds like this compound, which contain a basic piperidine (B6355638) and a pyridine ring, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives to improve peak shape. helixchrom.comhelixchrom.com Given the basic nature of the analyte, acidic modifiers such as formic acid, trifluoroacetic acid (TFA), or a buffer like ammonium (B1175870) formate (B1220265) are crucial to ensure the analyte is protonated and to minimize undesirable interactions with residual silanol (B1196071) groups on the silica-based stationary phase, thereby preventing peak tailing. helixchrom.comchromforum.org

While specific methods for this compound are not extensively published, typical conditions can be extrapolated from methods developed for similar structures, such as other pyridine and piperidine derivatives. helixchrom.comhelixchrom.com

Typical HPLC/UPLC Parameters for Analysis of Pyridine Derivatives

ParameterTypical ConditionRationale/Comment
ColumnReversed-phase C18 or C8 (e.g., Zorbax SB-Aq, Primesep 100) sielc.comnih.govProvides good retention for moderately polar compounds. End-capped columns are preferred to reduce peak tailing for basic analytes.
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient helixchrom.comnih.govAcetonitrile often provides better peak shape and lower viscosity. Gradient elution is used to optimize resolution and analysis time.
Modifier0.1% Formic Acid or Ammonium Acetate/Formate Buffer helixchrom.comnih.govControls pH to ensure consistent ionization state of the analyte and improves peak symmetry. Volatile buffers are compatible with mass spectrometry detection. helixchrom.com
Flow Rate0.2 - 1.0 mL/min (UPLC); 0.8 - 1.5 mL/min (HPLC)Adjusted based on column dimensions and particle size to achieve optimal efficiency.
DetectionUV-Vis (e.g., 250-275 nm) or Mass Spectrometry (MS) helixchrom.comhelixchrom.comThe pyridine ring provides a chromophore for UV detection. MS detection offers higher sensitivity and specificity.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. cdc.gov The sample is vaporized and injected into a column, where separation occurs based on the compound's boiling point and interactions with the stationary phase. For this compound, GC analysis is feasible, but derivatization may sometimes be employed to increase volatility and thermal stability, although it is often not necessary for pyridine compounds. sigmaaldrich.cn

GC is frequently coupled with a Flame Ionization Detector (FID), which offers high sensitivity, or a Mass Spectrometer (MS) for definitive identification. cdc.gov When analyzing pyridine compounds in matrices like industrial wastewater, headspace GC can be used, where the vapor above the sample is injected, minimizing matrix effects. mee.gov.cn

General GC Parameters for Pyridine Compound Analysis

ParameterTypical ConditionRationale/Comment
ColumnCapillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl/95% methyl polysiloxane) cdc.govSeparates compounds primarily based on boiling point.
Injector Temperature250 - 280 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Oven ProgramTemperature gradient (e.g., start at 100-130°C, ramp to 250-290°C)Allows for the separation of compounds with a range of boiling points.
Carrier GasHelium or Hydrogen mee.gov.cnInert gases to carry the analyte through the column.
DetectorFlame Ionization Detector (FID) or Mass Spectrometry (MS) cdc.govFID is a sensitive universal detector for organic compounds. MS provides structural information for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

For the quantification of drugs and their metabolites in complex biological matrices such as plasma, urine, or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.gov This technique combines the superior separation capabilities of HPLC or UPLC with the high sensitivity and selectivity of tandem mass spectrometry. sigmaaldrich.cn

An LC-MS/MS method for this compound would involve developing specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. This allows the instrument to selectively detect and quantify the target analyte with minimal interference from the complex biological matrix. nih.gov Sample preparation is critical and typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove matrix components and concentrate the analyte. nih.govresearchgate.net A stable isotope-labeled internal standard is often synthesized and used to ensure high accuracy and precision.

Key Steps in LC-MS/MS Method Development for Bioanalysis

StepDescriptionExample for this compound
Mass Spectrometry TuningThe compound is infused into the mass spectrometer to optimize ionization parameters and identify the precursor ion (e.g., [M+H]⁺) and stable product ions after fragmentation.For C₁₁H₁₆N₂O, the [M+H]⁺ ion would be m/z 193.13. Fragmentation would likely occur at the ether linkage or on the piperidine ring.
ChromatographyA UPLC method is developed for rapid separation from matrix components and potential metabolites.A fast gradient on a short C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water.
Sample PreparationExtraction of the analyte from the biological matrix.Protein precipitation with acetonitrile for plasma samples, followed by evaporation and reconstitution in the mobile phase. nih.gov
Method ValidationThe method is validated for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines.Demonstrating a linear response over the expected concentration range and ensuring the method is robust and reproducible. nih.gov

Capillary Electrophoresis

Capillary Electrophoresis (CE) separates ions based on their electrophoretic mobility in an electric field applied across a narrow fused-silica capillary. libretexts.org This high-efficiency technique requires minimal sample volume and can be very fast. For a basic compound like this compound, Capillary Zone Electrophoresis (CZE) is the most common mode. libretexts.org

In CZE, the separation is influenced by the charge-to-size ratio of the analyte. The analysis is typically performed in an acidic buffer (e.g., phosphate (B84403) buffer at pH < 3) to ensure the analyte is fully protonated and to control the electroosmotic flow (EOF). sciex.com While CE is less common than HPLC in pharmaceutical research, it offers an orthogonal separation mechanism, which can be valuable for purity analysis and resolving closely related impurities that are difficult to separate by LC. nih.govslideshare.net

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic methods are vital for confirming the chemical structure of newly synthesized compounds. These techniques probe the interaction of molecules with electromagnetic radiation to provide detailed information about their atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. nih.gov

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the pyridine ring, the piperidine ring, and the methyl group. The chemical shift (δ, in ppm), signal multiplicity (e.g., singlet, doublet), and coupling constants (J, in Hz) would allow for the unambiguous assignment of each proton. Similarly, the ¹³C NMR spectrum would show a unique signal for each carbon atom, confirming the carbon skeleton of the molecule. nih.govresearchgate.net Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the connectivity between protons and carbons.

While the specific NMR data for this compound is not publicly available, the expected chemical shifts can be predicted based on data from analogous structures like 3-methylpyridine (B133936) and piperidine. chemicalbook.com

Predicted NMR Signal Regions for this compound

NucleusStructural MoietyExpected Chemical Shift (δ, ppm)
¹HPyridine Ring Protons~6.5 - 8.5
Piperidine Ring Protons (including O-CH)~1.5 - 4.5
Methyl Group Protons~2.0 - 2.5
¹³CPyridine Ring Carbons~110 - 160
Piperidine Ring Carbons~30 - 75
Methyl Group Carbon~15 - 20

Mass Spectrometry (MS, MALDI, ESI, APCI)

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of "this compound" through fragmentation analysis. Different ionization techniques, including Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Atmospheric Pressure Chemical Ionization (APCI), can be utilized depending on the sample and the desired information.

Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺193.13355143.9
[M+Na]⁺215.11549149.1
[M-H]⁻191.11899145.5
[M+NH₄]⁺210.16009159.5
[M+K]⁺231.08943145.9
[M+H-H₂O]⁺175.12353135.4
[M+HCOO]⁻237.12447161.0
[M+CH₃COO]⁻251.14012179.9
[M+Na-2H]⁻213.10094149.3
[M]⁺192.12572138.5
[M]⁻192.12682138.5

This data is computationally predicted and serves as a theoretical guide for experimental analysis. uni.lu

In a typical ESI-MS experiment, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 193.13. Subsequent fragmentation (MS/MS) would likely involve the cleavage of the ether bond and fragmentation of the piperidine and pyridine rings. General fragmentation patterns of piperidine alkaloids often show a predominant loss of water. scielo.br

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its constituent parts: the substituted pyridine ring, the piperidine ring, and the ether linkage.

Although a specific experimental IR spectrum for this compound is not available, the expected characteristic absorption bands can be inferred from the spectra of its structural components. For instance, the IR spectrum of 3-methylpyridine (3-picoline) shows characteristic peaks for the pyridine ring vibrations. nist.gov Similarly, piperidine-containing compounds exhibit specific bands for C-N and N-H (if present as a secondary amine) stretching and bending vibrations. The IR spectrum of a related compound, 3-methyl-2,6-diphenylpiperidin-4-one (B5426205) oxime, shows absorptions in the regions of 3350-3300 cm⁻¹ (N-H), 1620 cm⁻¹ (C=N), and 1470-1450 cm⁻¹ (C-N-C). researchgate.net The ether linkage (C-O-C) would be expected to show a strong absorption band in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Expected IR Absorption Regions for this compound

Functional GroupExpected Wavenumber Range (cm⁻¹)
Aromatic C-H stretch (pyridine)3000 - 3100
Aliphatic C-H stretch (piperidine, methyl)2850 - 3000
N-H stretch (piperidine, if not protonated)3300 - 3500
C=N, C=C stretch (pyridine ring)1400 - 1650
C-O-C stretch (ether)1000 - 1300
C-N stretch (piperidine)1020 - 1250

This table is a generalized representation based on typical IR absorption frequencies for the respective functional groups.

UV-Visible Spectrophotometry and Spectrofluorometry

UV-Visible spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The pyridine ring in "this compound" is the primary chromophore and would be responsible for its UV absorption profile.

While a specific UV-Vis spectrum for the title compound is not documented in the provided sources, related pyridine derivatives exhibit absorption bands attributed to π → π* and n → π* transitions. researchgate.net The exact position and intensity of these bands are influenced by the substituents on the pyridine ring and the solvent used. For example, some furo[2,3-b]pyridine (B1315467) derivatives show absorption bands in the 250 to 390 nm range. researchgate.net

Spectrofluorometry, which measures the fluorescence emission of a compound, can also be a valuable analytical tool. Many pyridine-containing compounds are known to be fluorescent. researchgate.net The fluorescence properties, including the excitation and emission maxima and quantum yield, would be dependent on the specific structure of the molecule and its environment. The study of related 2-N-piperidinopyrazines showed that fluorescence intensity decreases with increasing solvent polarity. researchgate.net

Chiral Separation Techniques (e.g., Chiral HPLC)

"this compound" is a chiral molecule, existing as a pair of enantiomers. The separation and analysis of these enantiomers are critical in many research applications. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

The successful chiral separation of a racemic mixture depends on the selection of a suitable chiral stationary phase (CSP) and mobile phase. While a specific chiral HPLC method for "this compound" has not been detailed in the available literature, methods for separating other chiral piperidine and pyridine derivatives have been reported. These often employ polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) under normal-phase or reversed-phase conditions. nih.gov The development of a specific method would involve screening various chiral columns and mobile phase compositions to achieve optimal resolution between the two enantiomers.

Crystallographic Analysis (e.g., X-ray single crystal diffraction)

X-ray single crystal diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique can unambiguously establish the molecular conformation, bond lengths, bond angles, and, for chiral compounds, the absolute configuration of a single enantiomer.

To perform this analysis, a high-quality single crystal of "this compound" is required. As of the current information, a crystal structure for this specific compound has not been reported in the Cambridge Structural Database or other publicly accessible crystallographic databases. If a suitable crystal were obtained, the analysis would yield precise data on the geometry of the piperidine and pyridine rings and the stereochemical relationship of the substituents. This information is invaluable for understanding the molecule's structure-activity relationships.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-2-(piperidin-4-yloxy)pyridine, and how can reaction conditions be systematically optimized?

  • Methodology : Begin with nucleophilic substitution between 3-methyl-2-hydroxypyridine and piperidin-4-ol derivatives under alkaline conditions (e.g., NaOH in dichloromethane). Monitor reaction progress via TLC or HPLC, adjusting parameters like temperature (40–60°C) and molar ratios (1:1.2 pyridine:piperidine derivative) to maximize yield. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterize intermediates using 1^1H/13^13C NMR .
  • Key considerations : Control moisture to avoid side reactions (e.g., hydrolysis of the piperidine-oxygen bond). Use anhydrous solvents and inert atmospheres for sensitive steps .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodology : Employ a combination of analytical techniques:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to assess purity (>98%).
  • Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 237.3).
  • NMR : Verify absence of impurities by comparing 1^1H NMR shifts (e.g., pyridine protons at δ 7.8–8.2 ppm, piperidine protons at δ 1.5–3.0 ppm) .

Q. What are the critical physicochemical properties (e.g., solubility, logP) of this compound, and how are they determined experimentally?

  • Methodology :

  • Solubility : Perform shake-flask assays in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Measure via UV spectrophotometry.
  • logP : Use reverse-phase HPLC with a calibrated column to estimate octanol-water partitioning.
  • Thermal stability : Conduct TGA/DSC to identify decomposition temperatures (>200°C typical for pyridine derivatives) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

  • Methodology :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (HOMO-LUMO gaps, charge distribution).
  • Molecular docking : Simulate binding to target receptors (e.g., CNS targets like σ-1 receptors) using AutoDock Vina. Validate predictions with in vitro assays (e.g., radioligand displacement) .
    • Data interpretation : Correlate computed binding affinities (ΔG) with experimental IC50_{50} values to refine models.

Q. What strategies mitigate instability of this compound under physiological conditions (e.g., pH-dependent degradation)?

  • Methodology :

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions. Monitor degradation via HPLC-MS to identify major degradation products (e.g., hydrolyzed piperidine ring).
  • Stabilization : Formulate with cyclodextrins or lipid nanoparticles to enhance shelf-life. Store lyophilized samples at -20°C in amber vials .

Q. How do stereochemical variations (e.g., chiral piperidine substituents) influence the pharmacological profile of this compound?

  • Methodology :

  • Chiral resolution : Use preparative HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to isolate enantiomers.
  • In vitro assays : Compare enantiomer activity in receptor-binding assays (e.g., IC50_{50} differences >10-fold may indicate stereospecific interactions).
  • In silico analysis : Map enantiomer conformations to receptor active sites to rationalize potency variations .

Contradictions and Limitations

  • Synthetic yields : reports ~70% yields for analogous compounds, but scaling up may reduce efficiency due to poor mixing or exothermic side reactions. Pilot batch optimization is critical .
  • Safety data : While classifies related pyridines as non-hazardous, highlights risks (e.g., H313 skin irritation). Always prioritize local safety protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.